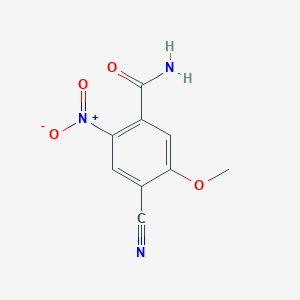
4-Cyano-5-methoxy-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-5-methoxy-2-nitrobenzamide is an organic compound with the molecular formula C9H7N3O4 It is characterized by the presence of a cyano group (-CN), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-5-methoxy-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Amidation: The resulting nitro compound can then be converted to the benzamide derivative through an amidation reaction. This can be done by reacting the nitro compound with an amine, such as ammonia or an amide, under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-5-methoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Various nucleophiles such as halides, amines, and thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) environments.
Major Products
Reduction: 4-Cyano-5-methoxy-2-aminobenzamide.
Substitution: Depending on the nucleophile, products can vary widely.
Hydrolysis: 4-Cyano-5-methoxy-2-nitrobenzoic acid and ammonia.
Aplicaciones Científicas De Investigación
4-Cyano-5-methoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyano-5-methoxy-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and nitro groups can play crucial roles in binding to molecular targets, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-2-nitrobenzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-2-nitrobenzamide: Lacks the cyano group, potentially altering its chemical properties and applications.
4-Cyano-5-methoxybenzamide:
Uniqueness
4-Cyano-5-methoxy-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the cyano, methoxy, and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C9H7N3O4 |
|---|---|
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
4-cyano-5-methoxy-2-nitrobenzamide |
InChI |
InChI=1S/C9H7N3O4/c1-16-8-3-6(9(11)13)7(12(14)15)2-5(8)4-10/h2-3H,1H3,(H2,11,13) |
Clave InChI |
QNBRCNUSYRHBOG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C#N)[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B12952719.png)
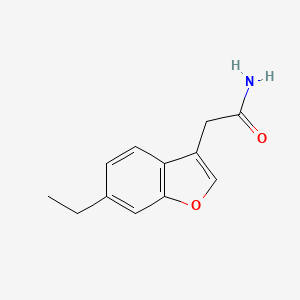
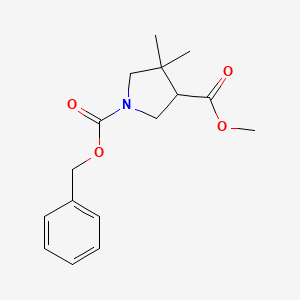

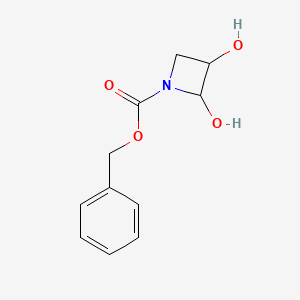
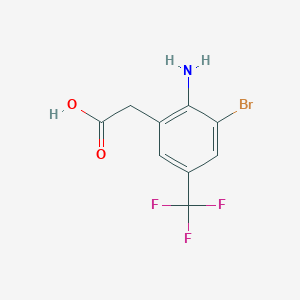
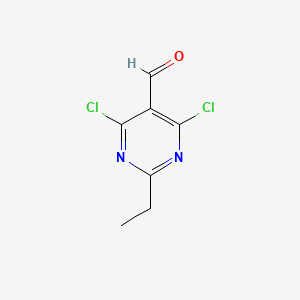
![2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
propanoic acid](/img/structure/B12952765.png)

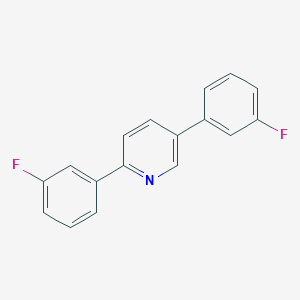
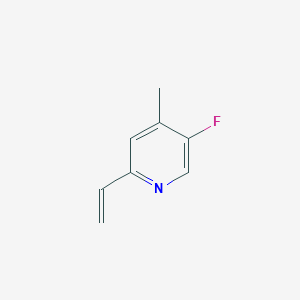
![2-Bromo-4,6,7-trichlorobenzo[d]thiazole](/img/structure/B12952799.png)
